2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine
Overview
Description
“2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The pyrrolidine ring is one of the significant features of “this compound”. This ring is characterized by the stereogenicity of carbons, which means that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Synthesis and Characterization
- 2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine has been utilized in the synthesis and characterization of stable betainic pyrimidinaminides. These compounds are formed through nucleophilic substitution on trichloropyrimidines, indicating their potential in heterocyclic chemistry and synthesis of complex molecules (Schmidt, 2002).
Chemical Synthesis Techniques
- This compound plays a role in the development of methods for synthesizing pyrrolidin-1-ylpyrimidines, showcasing its utility in creating diverse pyrimidine derivatives with potential pharmaceutical applications (Smolobochkin et al., 2019).
Molecular Design and Drug Discovery
- In the field of molecular design and drug discovery, derivatives of this compound have been investigated for their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, highlighting their potential in Alzheimer's disease research (Mohamed et al., 2011).
Metabolic Studies and Dipeptidyl Peptidase IV Inhibition
- Studies on related pyrimidine derivatives have shown their application in metabolic studies and as dipeptidyl peptidase IV inhibitors, which are significant for type 2 diabetes treatment (Ammirati et al., 2009).
Heterocyclic Compound Synthesis
- Its use in the synthesis of highly substituted dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones demonstrates its versatility in heterocyclic compound synthesis, which is crucial for creating new molecules with varied biological activities (Xiang et al., 2011).
Biotransformation Studies
- Research on biotransformation of β-secretase inhibitors, including the study of pyrimidine ring modifications, has utilized derivatives of this compound to understand metabolic pathways in drug development (Lindgren et al., 2013).
Aerobic Oxidation Catalysis
- The compound has been implicated in the aerobic oxidation of cyclic amines to lactams, catalyzed by ceria-supported nanogold, a process important in chemical feedstock production (Dairo et al., 2016).
Role in Antimicrobial Activity Studies
- Pyrimidine salts derived from this compound have been synthesized and evaluated for their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Mallikarjunaswamy et al., 2013).
Mechanism of Action
- The primary target of 2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine is crucial for its pharmacological effects. Unfortunately, specific information about the exact target remains limited in the available literature .
- However, we can explore related pyrrolidine derivatives to gain insights. Pyrrolidine-containing compounds often exhibit significant pharmacological activity. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibitors of various enzymes .
Target of Action
Pharmacokinetics (ADME)
- Information on absorption is not available for this compound . Volume of distribution data is also lacking . No specific metabolic pathways have been reported. Similarly, excretion details are not known. The compound’s ADME properties significantly influence its bioavailability, but we lack specific data.
properties
IUPAC Name |
2,4-dipyrrolidin-1-ylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c13-10-9-14-12(17-7-3-4-8-17)15-11(10)16-5-1-2-6-16/h9H,1-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCFAMWWRAFSPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2N)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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